N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide
Description
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide is a benzoxazole derivative characterized by a benzoxazole core substituted with a 4-bromophenyl group at position 2 and a 4-chlorobenzamide moiety at position 5 (Figure 1). The compound’s structural uniqueness arises from the strategic placement of halogen atoms (bromine and chlorine), which influence its electronic properties, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C20H12BrClN2O2 |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-5-1-13(2-6-14)20-24-17-11-16(9-10-18(17)26-20)23-19(25)12-3-7-15(22)8-4-12/h1-11H,(H,23,25) |
InChI Key |
XDXYFZMYNHEAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide typically involves the condensation of 4-bromophenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the phenyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl rings, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Substituent Effects
Benzoxazole derivatives often exhibit variations in substituent groups on the aromatic rings, which modulate their chemical and biological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide and Analogs
Key Observations :
- Benzamide Substituents : The 4-chloro group in the target compound provides moderate electron withdrawal, whereas analogs with ethoxy () or nitro groups () exhibit altered solubility and reactivity.
- Functional Groups : Carbamoyl acetate in introduces ester functionality, increasing hydrophilicity but reducing stability compared to the direct benzamide linkage in the target compound.
Key Insights :
- Anti-inflammatory Activity : Ethyl-substituted analogs () prioritize hydrophobic interactions, while the target compound’s chloro and bromo groups may favor interactions with polar enzyme pockets.
- Anticancer Potential: Nitro-substituted derivatives () exhibit redox-mediated cytotoxicity, whereas the target compound’s dual halogens could stabilize DNA intercalation or enzyme inhibition.
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